molecular formula C10H6ClN5 B11878155 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-07-6

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11878155
CAS No.: 650638-07-6
M. Wt: 231.64 g/mol
InChI Key: UZZXPEHPJSVCQJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a pyridin-4-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrazolo[3,4-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrazolo[3,4-D]pyrimidin-4-ol.

    Chlorination: Finally, the 7H-pyrazolo[3,4-D]pyrimidin-4-ol is chlorinated to obtain this compound

Industrial Production Methods

Industrial production methods often involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative, while Suzuki coupling would introduce various aryl or alkyl groups .

Scientific Research Applications

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential in anticancer therapy make it particularly valuable in medicinal chemistry .

Properties

CAS No.

650638-07-6

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-chloro-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h1-6H

InChI Key

UZZXPEHPJSVCQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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